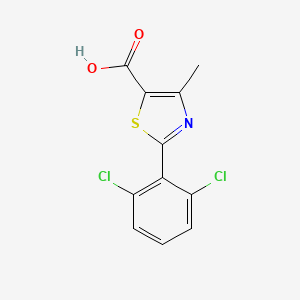![molecular formula C15H15NO5S B2816743 5-[(2-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid CAS No. 327088-39-1](/img/structure/B2816743.png)
5-[(2-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-[(2-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid” is an organic compound with the molecular formula C15H15NO5S . It has a molecular weight of 321.35 . The compound is stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15NO5S/c1-10-7-8-11(9-12(10)15(17)18)22(19,20)16-13-5-3-4-6-14(13)21-2/h3-9,16H,1-2H3,(H,17,18) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 321.35 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Pharmaceutical Impurities
- A review focused on novel synthesis methods and pharmaceutical impurities of proton pump inhibitors, such as omeprazole, which shares a similar sulfamoyl functional group. This study may offer insights into synthesis processes and impurity analysis relevant to 5-[(2-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid's applications in pharmaceuticals (Saini et al., 2019).
Antioxidant Activity Analysis
- Methods for determining antioxidant activity, critical for evaluating the potential therapeutic effects of compounds, were reviewed, discussing various assays that might apply to 5-[(2-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid (Munteanu & Apetrei, 2021).
Environmental Contaminant Removal
- The removal of sulfamethoxazole, a compound with structural similarities to 5-[(2-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid, from water using cleaner techniques was reviewed, indicating potential environmental applications for the compound (Prasannamedha & Kumar, 2020).
Pharmacological Activities of Related Compounds
- A review of the pharmacological characteristics of vanillic acid, a compound also featuring a methoxyphenyl group, may provide insights into the potential biological activities and applications of 5-[(2-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid in fields such as food engineering, medicine, and pharmacy (Ingole et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
While specific future directions for “5-[(2-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid” are not available in the retrieved data, research on similar compounds suggests potential areas of interest. For instance, substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles have been studied for their substrate selective inhibition of certain enzymes . This suggests that “5-[(2-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid” and similar compounds could be further explored for their potential inhibitory effects and applications in pharmacological research.
Eigenschaften
IUPAC Name |
5-[(2-methoxyphenyl)sulfamoyl]-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-10-7-8-11(9-12(10)15(17)18)22(19,20)16-13-5-3-4-6-14(13)21-2/h3-9,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZMIRRBYQPDKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-phenoxyethyl)urea](/img/structure/B2816662.png)
![N-(furan-2-ylmethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2816663.png)
![1H-Indole-3-ethanamine, N-[(3,4-dimethoxyphenyl)methyl]-5-methoxy-](/img/structure/B2816664.png)
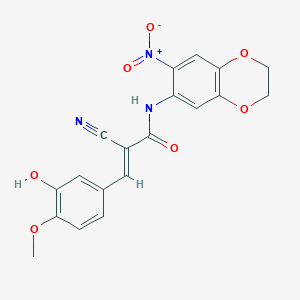
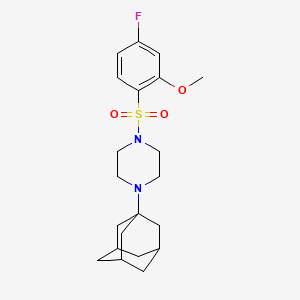
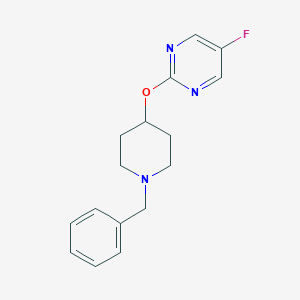

![{4-[(2-Chlorobenzyl)amino]phenyl}acetic acid](/img/structure/B2816673.png)
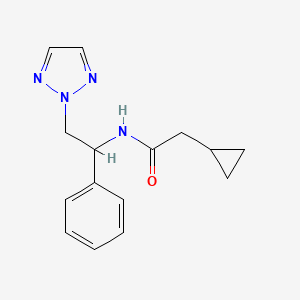
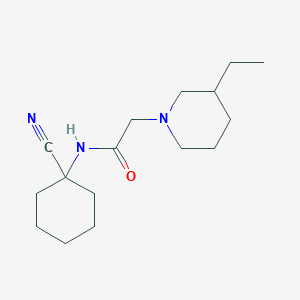

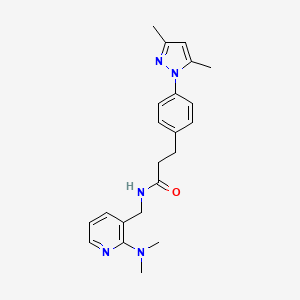
![2,3-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2816682.png)
